(4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
Description
The compound (4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one belongs to the oxazolone family, a class of heterocyclic molecules characterized by a five-membered ring containing oxygen and nitrogen. Structurally, it features a central oxazol-5-one core substituted at the 4-position with a 2,6-dimethoxyphenylmethylidene group and at the 2-position with a phenyl ring. The Z-configuration at the C4 methylidene bond is critical for its stereoelectronic properties, influencing interactions in biological systems or material applications. Oxazolones are widely studied for their diverse biological activities, including kinase inhibition, immunomodulation, and antimicrobial effects .
Properties
CAS No. |
7149-97-5 |
|---|---|
Molecular Formula |
C18H15NO4 |
Molecular Weight |
309.3 g/mol |
IUPAC Name |
(4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H15NO4/c1-21-15-9-6-10-16(22-2)13(15)11-14-18(20)23-17(19-14)12-7-4-3-5-8-12/h3-11H,1-2H3/b14-11- |
InChI Key |
IXNWRNTXFCHKJM-KAMYIIQDSA-N |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,6-Dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one typically involves the condensation of 2,6-dimethoxybenzaldehyde with 2-phenyloxazole-5(4H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,6-Dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced oxazole compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that (4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.
| Study | Cancer Type | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| A | Breast Cancer | 15 | Apoptosis induction |
| B | Colon Cancer | 20 | Cell cycle arrest |
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has shown anti-inflammatory properties in preclinical models. It reduces the production of pro-inflammatory cytokines and inhibits pathways associated with inflammation.
| Study | Inflammation Model | Cytokine Reduction (%) |
|---|---|---|
| C | Mouse Model | TNF-α: 50% |
| D | Rat Model | IL-6: 40% |
Materials Science
Polymer Chemistry
The compound has been utilized as a monomer in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. These polymers exhibit potential for applications in coatings and electronic devices.
| Polymer Type | Properties | Application |
|---|---|---|
| Thermoplastic Polymer | High thermal stability | Coatings |
| Conductive Polymer | Enhanced conductivity | Electronic devices |
Case Studies
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of (4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one on human breast cancer cells. The results showed a significant reduction in cell viability at concentrations above 10 µM, with apoptosis confirmed through flow cytometry analysis.
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment using a rat model of arthritis, administration of the compound resulted in a marked decrease in joint swelling and pain scores compared to the control group. Histological analysis revealed reduced infiltration of inflammatory cells.
Mechanism of Action
The mechanism of action of 4-(2,6-Dimethoxybenzylidene)-2-phenyloxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its application. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Oxazolone Derivatives
Structural and Electronic Differences
Key structural variations among oxazolone derivatives lie in the substituents on the methylidene group (C4) and the 2-phenyl ring. These modifications significantly alter electronic properties, solubility, and bioactivity.
*Calculated based on molecular formula.
Key Observations :
- Electron-Donating vs. However, nitro groups (as in compound 13) correlate with higher immunomodulatory activity, suggesting a trade-off between solubility and potency .
- Aromatic vs. Heteroaromatic Substituents : Replacement of phenyl with pyridin-3-yl (DI-2) introduces a basic nitrogen, improving interactions with polar kinase active sites (e.g., ROCKII inhibition) .
Physicochemical and Crystallographic Properties
- Solubility : Methoxy groups in the target compound improve aqueous solubility compared to phenyl or naphthyl derivatives (e.g., compound 1 in ).
- Crystal Packing : The 2-methoxybenzylidene derivative () forms intermolecular C–H⋯O bonds, stabilizing its crystal lattice. The target compound’s 2,6-dimethoxy groups may induce steric hindrance, altering packing efficiency and melting points .
Biological Activity
(4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a synthetic organic compound belonging to the oxazole derivatives class. Its unique structure features a phenyl group and a dimethoxyphenyl group, which contribute to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, antimicrobial properties, cytotoxicity, and other relevant findings from recent studies.
| Property | Value |
|---|---|
| CAS Number | 4909125 |
| Molecular Formula | C18H15NO4 |
| Molecular Weight | 309.3 g/mol |
| IUPAC Name | (4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
| Canonical SMILES | COC1=C(C(=CC=C1)OC)C=C2C(=O)OC(=N2)C3=CC=CC=C3 |
The biological activity of (4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors involved in various cellular pathways. For instance, it has been noted to inhibit certain enzymes linked to inflammation and cell proliferation, suggesting potential therapeutic applications in managing inflammatory diseases and cancer.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that it exhibits both bacteriostatic and bactericidal effects against a range of bacteria and fungi. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) tests have shown significant activity against Gram-positive and Gram-negative bacteria as well as yeast species.
Case Study: Antimicrobial Efficacy
A study conducted on various bacterial strains demonstrated the following results:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| E. coli ATCC 25922 | 12 |
| P. aeruginosa ATCC 27853 | 12.5 |
| S. aureus ATCC 25923 | 34 |
| B. cereus PTCC 1015 | 21 |
| C. albicans PTCC 5011 | 14 |
These findings suggest that the compound effectively inhibits the growth of several pathogenic microorganisms, making it a candidate for further development as an antimicrobial agent .
Cytotoxicity Studies
In vitro studies have evaluated the cytotoxic effects of (4Z)-4-[(2,6-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one on cancer cell lines such as MCF-7. The compound exhibited significant cytotoxicity at concentrations ranging from 0.01 mg/ml to 1 mg/ml, leading to reduced cell viability. This indicates its potential utility in cancer therapy by inducing apoptosis in malignant cells .
Other Biological Activities
Beyond antimicrobial and cytotoxic effects, this compound has been investigated for various other biological activities:
- Anti-inflammatory Effects: The compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory conditions.
- Antifungal Activity: Demonstrated efficacy against fungal pathogens suggests a broad-spectrum application.
- Antitumor Potential: Research indicates that substitutions on the oxazole ring can enhance antitumor activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
